![molecular formula C13H17ClN2O4S B4394114 N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~1~-cyclopropylalaninamide](/img/structure/B4394114.png)
N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~1~-cyclopropylalaninamide
Overview
Description
N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~1~-cyclopropylalaninamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various studies. This compound is commonly referred to as CCAP or cyclopropylalaninamide and is a derivative of the amino acid alanine.
Mechanism of Action
CCAP acts by inhibiting the activity of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the synthesis of prostaglandins. Prostaglandins are involved in the inflammatory response and are responsible for the pain and swelling associated with inflammation. By inhibiting the activity of COX-2, CCAP reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
CCAP has been found to exhibit a number of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. CCAP has also been found to reduce the expression of COX-2 and inducible nitric oxide synthase (iNOS), which are involved in the inflammatory response. Additionally, CCAP has been found to induce apoptosis in cancer cells, thereby inhibiting their growth and proliferation.
Advantages and Limitations for Lab Experiments
CCAP has several advantages for lab experiments. It is easy to synthesize and has good stability, making it suitable for use in various assays. CCAP is also relatively inexpensive compared to other compounds used in scientific research. However, CCAP has some limitations, such as its low solubility in water, which can make it difficult to work with in some experiments. Additionally, CCAP has not been extensively studied in vivo, and its safety profile has not been fully established.
Future Directions
There are several future directions for the study of CCAP. One area of research is the development of new derivatives of CCAP with improved solubility and bioavailability. Another area of research is the investigation of the potential use of CCAP in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of CCAP and its potential applications in various fields of scientific research.
Scientific Research Applications
CCAP has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit anti-inflammatory, analgesic, and anti-cancer properties. CCAP has also been studied for its potential use as a therapeutic agent in the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders.
properties
IUPAC Name |
2-[(3-chloro-4-methoxyphenyl)sulfonylamino]-N-cyclopropylpropanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O4S/c1-8(13(17)15-9-3-4-9)16-21(18,19)10-5-6-12(20-2)11(14)7-10/h5-9,16H,3-4H2,1-2H3,(H,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFVAWAPNPLIBMD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CC1)NS(=O)(=O)C2=CC(=C(C=C2)OC)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.80 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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